molecular formula C15H24N4O4S B2645748 N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1705375-30-9

N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No. B2645748
CAS RN: 1705375-30-9
M. Wt: 356.44
InChI Key: ZIGLMIPITIFMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C15H24N4O4S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective 5-HT7 Receptor Ligands and Multifunctional Agents

A study focused on the N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines to design selective 5-HT7 receptor ligands or multifunctional agents. This approach led to the identification of potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties. This indicates the potential of such compounds in treating CNS disorders (Canale et al., 2016).

Biological Activities of 1,3,4-Oxadiazole Derivatives

Research on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide explored their synthesis, spectral analysis, and biological evaluation. These compounds displayed moderate to significant activity against butyrylcholinesterase (BChE) enzyme and various bacterial strains, indicating their potential in developing treatments for diseases associated with BChE and infections (Khalid et al., 2016), (Khalid et al., 2016).

Synthesis and Evaluation as Anticancer Agents

A study on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated them as potential drug candidates for Alzheimer’s disease, focusing on their enzyme inhibition activity against acetyl cholinesterase (AChE) and their interaction with serum albumin. This research suggests the importance of incorporating 1,3,4-oxadiazole and piperidine moieties for developing new therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-18(24(2,21)22)10-14(20)19-7-3-4-11(9-19)8-13-16-15(17-23-13)12-5-6-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGLMIPITIFMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.